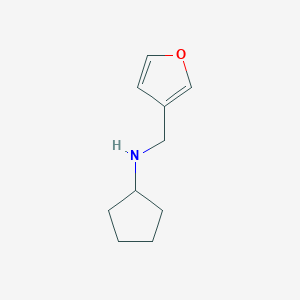N-(furan-3-ylmethyl)cyclopentanamine
CAS No.: 1183688-39-2
Cat. No.: VC3054124
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1183688-39-2 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | N-(furan-3-ylmethyl)cyclopentanamine |
| Standard InChI | InChI=1S/C10H15NO/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2 |
| Standard InChI Key | NWBVMUNGMZFZFC-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NCC2=COC=C2 |
| Canonical SMILES | C1CCC(C1)NCC2=COC=C2 |
Introduction
Structural Characteristics
Chemical Composition and Molecular Structure
N-(furan-3-ylmethyl)cyclopentanamine is characterized by a furan ring connected to a cyclopentyl group through a secondary amine linkage. The compound features a methylene bridge between the furan-3-position and the nitrogen atom. This arrangement creates a molecule with distinct regions of electronegativity and potential hydrogen bonding sites.
The structure consists of:
-
A furan ring (C₄H₄O) at the 3-position
-
A methylene (-CH₂-) linker
-
A secondary amine (-NH-) group
-
A cyclopentyl ring (C₅H₉)
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO | Derived from structure |
| Molecular Weight | 165.24 g/mol | Calculated from atomic weights |
| Physical State | Likely liquid at room temperature | Based on similar secondary amines |
| Solubility | Moderate solubility in organic solvents; limited water solubility | Based on polarity profile |
| Boiling Point | Approximately 220-240°C | Estimated from similar compounds |
| Appearance | Pale yellow to amber liquid | Typical for furan derivatives |
Synthetic Approaches
Reductive Amination
One potential synthetic route would involve reductive amination between cyclopentylamine and furan-3-carbaldehyde:
-
Formation of imine intermediate
-
Reduction with an appropriate reducing agent (NaBH₄, NaBH₃CN, or H₂/Pd)
This approach is supported by similar methodologies seen in the synthesis of N-Ts linked compounds where "propargylamine (1.0 equiv) were added, and the mixture was stirred at room temperature for 24–48 h" to form an imine intermediate, followed by reduction.
Alkylation of Cyclopentylamine
Direct alkylation of cyclopentylamine with 3-(halomethyl)furan (typically 3-(bromomethyl)furan or 3-(chloromethyl)furan) could provide another viable route:
-
Preparation of 3-(halomethyl)furan
-
Nucleophilic substitution with cyclopentylamine
-
Purification of the product
Chemical Reactivity
Functional Group Reactivity
N-(furan-3-ylmethyl)cyclopentanamine contains several reactive sites that would influence its chemical behavior:
Furan Ring Reactivity
The furan ring would be susceptible to:
-
Electrophilic aromatic substitution (predominantly at C-2 and C-5 positions)
-
Diels-Alder reactions as a diene component
-
Ring-opening reactions under acidic conditions
The search results indicate that furan rings participate in complex transformations, including gold-catalyzed reactions where "cyclopropanation/cyclopropane opening sequence eventually determines the opening of the furan ring."
Amine Reactivity
The secondary amine group would be reactive toward:
-
Acylation (forming amides)
-
Sulfonylation (forming sulfonamides)
-
Alkylation (forming tertiary amines)
This is supported by procedures in the search results where "p-toluenesulfonyl chloride (1.0 equiv) was added portionwise" to create N-Ts derivatives of amines.
Analytical Characterization
Spectroscopic Properties
Characterization of N-(furan-3-ylmethyl)cyclopentanamine would typically involve several spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Expected ¹H NMR signals would include:
-
Furan ring protons (δ approximately 6.4-7.8 ppm)
-
Methylene bridge protons (δ approximately 3.5-4.0 ppm)
-
Cyclopentyl ring protons (δ approximately 1.5-1.8 ppm for ring CH₂ groups, 3.0-3.2 ppm for CH-N)
-
NH proton (δ variable, approximately 1.0-2.5 ppm)
The search results provide examples of NMR characterization, such as: "¹H NMR (600 MHz, dmso-d6) δ (ppm): 8.21 (br s, 2H), 7.84 (d, 1H, J= 1.7 Hz), 7.09 (d, 1H, J= 3.3 Hz), 6.50 (dd, 1H, J= 3.3, 1.7 Hz)" for a furan derivative.
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
Molecular ion peak at m/z 165 [M]⁺
-
Fragment ions corresponding to cleavage of the C-N bond
-
Characteristic fragmentation pattern of furan ring
Structure-Activity Relationships
Comparison with Related Compounds
The search results provide information on furan-containing compounds with different structural features. For example, the compound with CAS#:2034501-14-7 (N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide) shares the furan-3-yl motif but incorporates additional complexity.
The structural similarities and differences between these compounds are presented in the following table:
| Structural Feature | N-(furan-3-ylmethyl)cyclopentanamine | N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide |
|---|---|---|
| Furan Position | 3-position | 3-position |
| Nitrogen Linkage | Secondary amine | Amide |
| Cyclic Component | Cyclopentyl | Cyclopropyl with 2-methoxyphenyl |
| Additional Features | None | Pyrazin-2-yl group |
| Molecular Weight | 165.24 g/mol | 349.4 g/mol |
Research Gaps and Future Directions
Current Limitations
The available research on N-(furan-3-ylmethyl)cyclopentanamine appears limited, with several knowledge gaps:
-
Lack of efficient and reproducible synthetic protocols
-
Incomplete physicochemical characterization
-
Undefined biological activity profiles
-
Limited structure-activity relationship studies
Proposed Research Areas
Future research directions for N-(furan-3-ylmethyl)cyclopentanamine could include:
-
Development and optimization of synthetic routes, particularly those applying green chemistry principles
-
Comprehensive characterization of physical, chemical, and biological properties
-
Exploration of catalytic applications
-
Investigation of structure modifications to enhance specific activities
-
Computational studies to predict properties and activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume